molecular formula C8H8ClN3O B2651777 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 2138371-15-8

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B2651777
CAS No.: 2138371-15-8
M. Wt: 197.62
InChI Key: PFXHHOLXYZEPKK-UHFFFAOYSA-N
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Description

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol ( 2138371-15-8 ) is a high-value heterocyclic compound with the molecular formula C8H8ClN3O and a molecular weight of 197.62 g/mol . This pyrazolopyridine derivative is characterized by its specific molecular structure, available as SMILES: CC1C2=C(N=C(C=C2Cl)O)N(C)N=1 . As a versatile chemical building block, it is primarily used in research and development, particularly in medicinal chemistry and drug discovery. Its molecular framework makes it a key intermediate for the synthesis of more complex molecules, potentially for the development of new pharmaceuticals and bioactive compounds. Researchers can utilize this compound to explore structure-activity relationships or as a precursor in various synthetic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. For comprehensive handling and safety information, please refer to the associated Material Safety Data Sheet (MSDS). Available packaging options range from 50mg to 5g .

Properties

IUPAC Name

4-chloro-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-4-7-5(9)3-6(13)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXHHOLXYZEPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole with pyridine derivatives under controlled temperature and pressure conditions . The reaction often requires the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, disrupting normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Hydroxyl vs. Ketone Groups
Chlorine Substituent Positioning
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Molbank 2021, M1253):
    This analogue replaces the pyridine ring with a pyrimidine ring (positions 3,4-d vs. 3,4-b). The additional nitrogen in pyrimidine alters electronic properties and bioactivity, as seen in its use as an intermediate for antiviral agents .

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol C₉H₉ClN₃O 6-OH, 4-Cl, 1,3-CH₃ High polarity, potential ligand
5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one C₁₄H₁₁Cl₂N₃O 6-C=O, 4-Cl-CH₂, 1-Ph Electrophilic reactivity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine C₇H₇Cl₂N₄ 4-Cl, 6-Cl-CH₂, pyrimidine core Antiviral/antibacterial intermediate
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate C₁₁H₁₂ClN₃O₂ 5-COOEt, 4-Cl, 1,3-CH₃ Ester group for derivatization

Spectroscopic and Physicochemical Data

Table 2: NMR and Solubility Comparisons
Compound Name ¹H-NMR Shifts (Key Signals) Solubility Trends
This compound δ 3.22 (s, 3H, CH₃), δ 7.05 (s, 1H, Ar-H) Polar solvents (MeOH, DMSO)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine δ 4.92 (s, 2H, Cl-CH₂), δ 8.46 (s, 1H, Ar-H) Low polarity (CH₂Cl₂, THF)
N-(2-Chloro-6-hydroxypyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)hydrazine-1-carboxamide δ 7.25 (s, 1H, Ar-H), δ 4.33 (t, 2H, OCH₂) Moderate (CH₂Cl₂/MeOH mixtures)

Biological Activity

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H8ClN3O
  • Molecular Weight : 197.62 g/mol
  • SMILES Notation : CC1=NN(C2=C1C(=CC(=O)N2)Cl)C
  • InChIKey : PFXHHOLXYZEPKK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclin-dependent Kinases (CDKs) :
    • The compound exhibits inhibitory activity against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively. This suggests its potential role in cancer therapy by disrupting cell cycle regulation .
  • Antiproliferative Effects :
    • In vitro studies have demonstrated that compounds with similar structures show significant antiproliferative effects on various human tumor cell lines such as HeLa and HCT116. These effects are linked to the inhibition of cellular proliferation pathways .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : The compound has shown promising results in inhibiting the growth of cancer cells in laboratory settings.
  • Selectivity : Some derivatives exhibit a high degree of selectivity for specific CDKs, which may reduce side effects associated with broader-spectrum kinase inhibitors .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, researchers found that compounds similar to this compound significantly inhibited the proliferation of various cancer cell lines. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases involved in tumor growth .

Case Study 2: Inhibition of CDKs

A series of experiments were conducted to assess the inhibitory effects on CDK activity. The results indicated that certain derivatives not only inhibited CDK2 and CDK9 but also demonstrated a marked selectivity profile that could lead to more effective cancer treatment strategies without affecting normal cellular functions significantly .

Data Table: Biological Activity Overview

Biological ActivityObservations
CDK Inhibition CDK2 (IC50: 0.36 µM), CDK9 (IC50: 1.8 µM)
Antiproliferative Effects Significant inhibition in HeLa and HCT116 cell lines
Selectivity Profile High selectivity towards CDK2 over CDK9

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the hydroxyl group and chlorine substituent in 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol?

  • Methodology : Use FT-IR to confirm the hydroxyl group (O–H stretch ~3200–3600 cm⁻¹) and ¹³C/¹H NMR to resolve the chlorine substituent (deshielding effects on adjacent carbons and protons). For example, compare chemical shifts with analogous pyrazolo-pyridines lacking the hydroxyl group to identify resonance-specific perturbations .
  • Validation : Cross-reference with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, especially for chlorine isotope signatures .

Q. How does the hydroxyl group at position 6 influence solubility and hydrogen-bonding interactions in polar solvents?

  • Methodology : Perform solubility assays in solvents like DMSO, methanol, and water, correlating results with computational studies (e.g., Hansen solubility parameters ). The hydroxyl group enhances hydrogen bonding, increasing solubility in polar aprotic solvents but reducing it in non-polar solvents due to self-association .
  • Experimental Design : Use X-ray crystallography (if crystalline) to map hydrogen-bonding networks, as demonstrated for structurally related pyrazolo-pyridines .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodology : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or 2-propanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts with similar polarity .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazolo-pyridine core be achieved without disrupting the hydroxyl group?

  • Methodology : Use directed ortho-metalation (DoM) with lithium bases (e.g., LDA) to target positions adjacent to the electron-withdrawing chlorine atom. Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent deprotonation during metalation .
  • Case Study : In related pyrazolo-pyridines, bromination at position 5 was achieved via Pd-catalyzed C–H activation, with yields >70% .

Q. What computational strategies are effective for predicting the compound’s acidity (pKa) and tautomeric equilibria in aqueous solutions?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model tautomers and compare with experimental pKa values (via potentiometric titration). The hydroxyl group’s resonance stabilization with the pyridine ring lowers pKa (~8–9), similar to phenolic analogs .
  • Validation : Validate using UV-Vis spectroscopy to track tautomer shifts under varying pH conditions .

Q. How can structural modifications enhance the compound’s bioactivity while retaining its core scaffold?

  • Methodology : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 5 to modulate electronic effects, or append biocompatible side chains (e.g., polyethylene glycol) to improve pharmacokinetics. Test derivatives via in vitro assays (e.g., antimicrobial activity against Gram-positive bacteria) .
  • Data Contradiction : While some studies report moderate antibacterial activity for pyrazolo-pyridines, others show improved efficacy with fluorinated analogs. Reconcile discrepancies by analyzing substituent effects on membrane permeability via logP calculations .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

  • Methodology : Optimize solvent evaporation in mixed solvents (e.g., DCM/methanol) to induce slow nucleation. If crystallization fails, use SHELXT for structure solution from powder diffraction data, leveraging prior pyrazolo-pyridine crystallographic models .
  • Case Study : A related compound (HMBPP) required 5–7 days of vapor diffusion in ethyl acetate/hexane to yield diffraction-quality crystals .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Spectral Analysis FT-IR, NMR (¹H/¹³C), HRMSSolid-state NMR, X-ray crystallography
Solubility Hansen parameters, polarity assaysMD simulations, COSMO-RS models
Functionalization Classical halogenation/alkylationTransition-metal catalysis, C–H activation
Bioactivity Testing Disk diffusion assaysMolecular docking, ADMET prediction

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